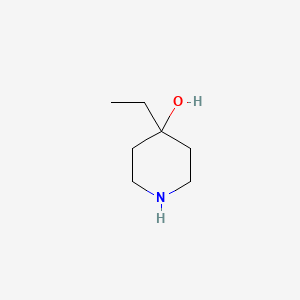

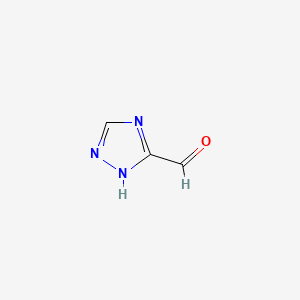

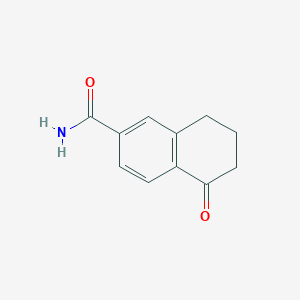

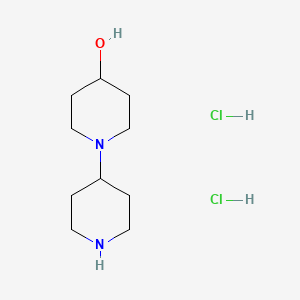

1-(4-Piperidinyl)-4-piperidinol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives involves various chemical reactions, typically starting with piperidine as a base structure. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid are synthesized by reacting diorganotin dichloride with the ligand in anhydrous toluene . These methods demonstrate the versatility of piperidine as a scaffold for generating a wide range of compounds with varying substituents and functional groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and FTIR spectroscopy. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized by single-crystal X-ray diffraction, showing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . The structure of chloro-diorganotin(IV) complexes reveals a trigonal bipyramid geometry . These studies provide detailed insights into the three-dimensional arrangement of atoms within the molecules and the conformational preferences of the piperidine ring.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, depending on their functional groups and substituents. For instance, the synthesis of O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves a coupling reaction followed by substitution at the oxygen atom with different electrophiles . The reactivity of these compounds can be influenced by the nature of the substituents, as seen in the structure-activity relationship studies of antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. For example, the thermal properties of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime were studied using thermogravimetric analysis, revealing stability in a specific temperature range . The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows that the piperidine ring is in a chair conformation, which is a common feature for piperidine derivatives and affects their chemical properties .

Applications De Recherche Scientifique

Platelet Inhibition and Thrombosis Prevention

1-(4-Piperidinyl)-4-piperidinol dihydrochloride is studied for its role in inhibiting platelet function and preventing thrombus formation in blood vessels. MK‐383, a compound related to 1-(4-Piperidinyl)-4-piperidinol dihydrochloride, demonstrates potent and specific platelet fibrinogen receptor antagonism. This property makes it a potential candidate for preventing occlusive thrombus formation, which is crucial in managing cardiovascular diseases. The pharmacokinetics of MK‐383, including its clearance, volume of distribution, and half-life, are conducive to its potential therapeutic use. Additionally, it exhibits an acceptable human pharmacokinetic-pharmacodynamic profile, paving the way for its evaluation in patients with conditions like unstable angina (Barrett et al., 1994).

Anticoagulation in Hemodialysis

Another application of related compounds to 1-(4-Piperidinyl)-4-piperidinol dihydrochloride is in anticoagulation during hemodialysis. MD 805, a compound from the same family, has been utilized in patients with chronic renal failure undergoing maintenance hemodialysis. It effectively prevents platelet activation in the hemodialysis circuit without causing significant increases in proteins released due to platelet activation, a common issue with other anticoagulants like heparin. This property makes it an effective alternative for maintenance anticoagulation therapy in hemodialysis patients (Matsuo et al., 1986).

Topoisomerase Inhibition in Cancer Therapy

Compounds structurally related to 1-(4-Piperidinyl)-4-piperidinol dihydrochloride are being studied for their potential in cancer therapy. CPT-11, a semisynthetic analogue of camptothecin with a structure related to 1-(4-Piperidinyl)-4-piperidinol dihydrochloride, has shown promising activity against various cancers, including lung, colorectal, cervical, and ovarian cancers. Its mechanism involves the inhibition of DNA topoisomerase I, crucial for DNA replication and cell division, making it a potential candidate for cancer chemotherapy. The pharmacokinetics of CPT-11, including plasma clearance, volume of distribution, and half-life, are supportive of its therapeutic potential (Rowinsky et al., 1994).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1-piperazinecarboxylic acid, 4-(4-piperidinyl)- , and 4-Piperidinopiperidine , have been used in the development of drugs targeting the NLRP3 inflammasome and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . These targets play crucial roles in inflammation and cortisol regulation, respectively.

Mode of Action

Similar compounds have been shown to interact with their targets to modulate their activity . For instance, certain piperidine derivatives can inhibit the NLRP3 inflammasome, reducing inflammation .

Biochemical Pathways

For example, inhibition of the NLRP3 inflammasome can affect downstream inflammatory responses .

Result of Action

Based on the known effects of similar compounds, it could potentially modulate inflammation and cortisol regulation .

Propriétés

IUPAC Name |

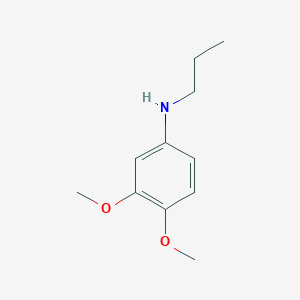

1-piperidin-4-ylpiperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9;;/h9-11,13H,1-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMKQKBRLLWNIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(CC2)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.